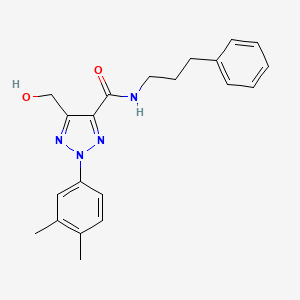
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a triazolyl group, and a trimethylpyrazolyl group. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 4 positions.
Introduction of the triazolyl group: This is achieved through a cyclization reaction involving an azide and an alkyne, forming the 1H-1,2,4-triazole ring.
Attachment of the trimethylpyrazolyl group: This step involves the alkylation of a pyrazole ring with methyl groups at the 1, 3, and 5 positions.
Formation of the prop-2-en-1-one backbone: This is typically achieved through a condensation reaction between the dichlorophenyl intermediate and the triazolyl-pyrazolyl intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and triazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antifungal activity may involve inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but lacks the trimethylpyrazolyl group.
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-phenylprop-2-en-1-one: Similar structure but has a phenyl group instead of the trimethylpyrazolyl group.
Uniqueness
The uniqueness of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl, triazolyl, and trimethylpyrazolyl groups allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H15Cl2N5O |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
(Z)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15Cl2N5O/c1-10-14(11(2)23(3)22-10)7-16(24-9-20-8-21-24)17(25)13-5-4-12(18)6-15(13)19/h4-9H,1-3H3/b16-7- |
Clave InChI |
UCMSTUMWKSZJNU-APSNUPSMSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=NC=N3 |
SMILES canónico |
CC1=C(C(=NN1C)C)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11388466.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11388475.png)
![4-{2-[1-(4-Tert-butylbenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11388483.png)
![2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11388489.png)
![3,4,5-trimethoxy-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11388496.png)
![N-(3,4-dimethoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11388503.png)
![5-Butyl-2-(4-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11388510.png)


![6-chloro-9-(2-phenylethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11388522.png)
![Diethyl {2-benzyl-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11388529.png)

![isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11388561.png)
